2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline
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Overview
Description
2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline is a nitrogen-containing heterocyclic compound.
Preparation Methods
The synthesis of 2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation using sodium carbonate . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Scientific Research Applications
2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Materials Science: Its unique structure allows for the exploration of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline can be compared with other nitrogen-containing heterocycles such as:
Properties
CAS No. |
918871-87-1 |
---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(2,5-dihydro-1H-pyrrol-3-yl)quinoline |
InChI |
InChI=1S/C13H12N2/c1-2-4-12-10(3-1)5-6-13(15-12)11-7-8-14-9-11/h1-7,14H,8-9H2 |
InChI Key |
SSSOTJBXYRJGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CN1)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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